molecular formula C30H32O14 B579136 Salireposide, pentaacetate CAS No. 18265-35-5

Salireposide, pentaacetate

Cat. No.: B579136
CAS No.: 18265-35-5
M. Wt: 616.572
InChI Key: ORVFWCUSTYLGLY-OVFYEYCDSA-N
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Description

Significance of Phenolic Glycosides in Plant Chemistry and Chemical Ecology Research

Phenolic glycosides are a widespread group of natural products in the plant kingdom, playing crucial roles in the interaction of plants with their environment. In the family Salicaceae, which includes poplars and willows, these compounds can constitute a significant portion of the plant's dry weight and are integral to their defense mechanisms against herbivores. wisc.edu The structure of these glycosides is often modular, based on a salicin (B1681394) skeleton with various side groups attached. wisc.edu

Acetylation, the addition of an acetyl group, is a common modification of phenolic glycosides that can significantly alter their chemical properties and biological functions. nih.govnih.gov Research has shown that acetylation can enhance the bioactivity of these compounds. For instance, acetylated isothiocyanate derivatives from Moringa oleifera fruits displayed higher anti-inflammatory activity than their un-acetylated counterparts. nih.gov In the context of chemical ecology, the presence and type of acetylation on phenolic glycosides can define distinct chemotypes within a plant species, such as the 2'-acetyl and 2'-cinnamoyl chemotypes observed in European aspen (Populus tremula). wisc.edu This chemical diversity, driven by modifications like acetylation, is a key area of investigation in understanding plant-herbivore interactions and co-evolution. db-thueringen.de

Academic Context of Salireposide (B1681404) and its Glycosidic Derivatives

Salireposide is a naturally occurring phenolic glycoside that has been isolated from various plant species, including those of the Salix and Populus genera. biosynth.comresearchgate.netumanitoba.ca It belongs to the salicinoid family of phenolic glycosides, which are characteristic secondary metabolites of the Salicaceae family. rothamsted.ac.uk Salicinoids are known for their defensive roles against herbivores and pathogens. wisc.edu

The basic structure of salireposide consists of a glucose moiety linked to a phenolic aglycone. biosynth.com Its derivatives, including acetylated forms, are of significant interest to researchers. The total synthesis of natural acyl derivatives of some phenol (B47542) glycosides from the Salicaceae family, including salireposide pentaacetate, has been a subject of academic pursuit. tpu.ruchemicalbook.com The study of these derivatives provides insights into structure-activity relationships and the biosynthetic pathways of these complex molecules. nih.govrothamsted.ac.uk

Rationale for Comprehensive Investigation of Salireposide, Pentaacetate in Chemical Science

The comprehensive investigation of this compound is driven by several key factors within chemical science. As a fully acetylated derivative of salireposide, it serves as a model compound for understanding the impact of acetylation on the physicochemical and biological properties of phenolic glycosides.

The synthesis of this compound presents a challenge in synthetic organic chemistry, requiring controlled reaction conditions to achieve the desired product. Its purification and characterization necessitate the use of advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.gov

Furthermore, the enhanced lipophilicity of this compound compared to its parent compound, salireposide, makes it an interesting candidate for biological assays. While this article does not delve into its biological effects, the chemical modifications inherent in this compound provide a foundation for future investigations into its potential applications.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C30H32O14
Molecular Weight 616.572 g/mol
IUPAC Name [5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]methyl benzoate (B1203000)
Melting Point 158-160°C
Solubility Soluble in chloroform (B151607) (1.5 mg/mL at 18°C), limited aqueous solubility (<0.1 mg/mL). For in vitro assays, it is often dissolved in DMSO.

Spectroscopic Data of this compound

TechniqueKey FeaturesSource
¹H NMR (CDCl₃) δ 5.21 (d, J = 8.0 Hz, H-1), 7.45–8.05 (m, benzoyl)
High-Resolution ESI-MS m/z 390.34 [M+H]⁺ (Note: This appears to be a fragment, not the full molecular ion)

Synthesis and Purification

The synthesis of this compound is achieved through the acylation of salireposide. A common method involves the use of acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270). The reaction requires careful temperature control to prevent unwanted side reactions.

Purification of the crude product is typically carried out using silica (B1680970) gel chromatography with a solvent system such as chloroform/ethanol (B145695). chemicalbook.com Further purification can be achieved by recrystallization from ethanol. chemicalbook.com

Properties

CAS No.

18265-35-5

Molecular Formula

C30H32O14

Molecular Weight

616.572

IUPAC Name

[5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]methyl benzoate

InChI

InChI=1S/C30H32O14/c1-16(31)37-15-25-26(40-18(3)33)27(41-19(4)34)28(42-20(5)35)30(44-25)43-24-12-11-23(39-17(2)32)13-22(24)14-38-29(36)21-9-7-6-8-10-21/h6-13,25-28,30H,14-15H2,1-5H3/t25-,26-,27+,28-,30-/m1/s1

InChI Key

ORVFWCUSTYLGLY-OVFYEYCDSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)OC(=O)C)COC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Ii. Isolation, Identification, and Derivatization Strategies for Salireposide, Pentaacetate

Methodologies for Isolation of Parent Salireposide (B1681404) from Natural Sources

The initial challenge lies in efficiently extracting and purifying salireposide from complex plant matrices. This requires a combination of selective extraction and advanced chromatographic separation.

Once a crude extract is obtained, chromatographic techniques are essential for isolating salireposide from other phytochemicals. nih.gov Column chromatography is a foundational method used for this purpose. chemicalbook.com Researchers employ various stationary phases depending on the properties of the compounds in the mixture.

Commonly used techniques include:

Silica (B1680970) Gel Chromatography : This method separates compounds based on polarity. A gradient elution system, for instance, using increasing concentrations of ethanol (B145695) in chloroform (B151607), allows for the sequential separation of compounds from the column. chemicalbook.com

Sephadex LH-20 Column Chromatography : This technique separates molecules based on their size and polarity, proving effective for purifying phenolic compounds like salireposide from plant extracts. ncsu.edu

Polyamide Chromatography : This is another effective medium for the separation of phenolic compounds. researchgate.net

Thin-Layer Chromatography (TLC) : While primarily a qualitative tool, TLC is widely used to monitor the progress of column chromatography separations, helping to identify fractions containing the target compound. ncsu.edu

Table 1: Chromatographic Techniques for Salireposide Isolation

TechniqueStationary PhaseSeparation PrinciplePrimary Use in Process
Column ChromatographySilica GelAdsorption / PolarityPrimary purification of crude extract. chemicalbook.com
Column ChromatographySephadex LH-20Size Exclusion / AdsorptionPurification of phenolic glycosides. ncsu.edu
Column ChromatographyPolyamideAdsorptionSeparation of phenolic compounds. researchgate.net
Thin-Layer Chromatography (TLC)Silica Gel / AluminaAdsorption / PolarityMonitoring separation progress. ncsu.edu

The first step in isolating salireposide is its extraction from plant material. The process typically begins with the use of a polar solvent to draw out a wide range of compounds. organomation.com A common method involves using a high-percentage ethanol solution to create an initial extract from the plant xylem or bark. ncsu.edu

Following the initial broad extraction, a process of liquid-liquid partitioning is often employed to narrow down the range of compounds. For example, the ethanol extract can be partitioned with ethyl acetate (B1210297). researchgate.net This separates the compounds based on their differential solubilities in the two immiscible solvents, concentrating the phenolic glycosides like salireposide into the ethyl acetate fraction and removing unwanted substances. researchgate.netorganomation.com

Advanced Chromatographic Techniques for Natural Product Separation

Chemical Derivatization Pathways to Salireposide, Pentaacetate

With pure salireposide isolated, the next phase involves its chemical modification into this compound. This is achieved through a peracetylation reaction, where the five free hydroxyl (-OH) groups on the glucose moiety of salireposide are converted into acetate esters.

The conversion of salireposide to its pentaacetate derivative is an acylation reaction. The most common method for this transformation is peracetylation , which aims to acetylate all available hydroxyl groups on the sugar portion of the molecule.

The typical reagents used are:

Acetic Anhydride (B1165640) : This serves as the source of the acetyl groups.

Pyridine (B92270) : This organic base often acts as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct. rsc.org

The reaction involves the nucleophilic attack of the hydroxyl groups of salireposide on the carbonyl carbons of acetic anhydride, resulting in the formation of ester bonds and yielding this compound. In some protocols, sodium acetate is used as the catalyst instead of pyridine.

To ensure a high yield and purity of the final product, reaction conditions must be carefully controlled. The synthesis of acetylated glycosides is sensitive to several factors that can lead to incomplete reactions or the formation of unwanted byproducts.

Key optimization parameters include:

Temperature Control : Reactions are often conducted at low temperatures (e.g., 0–5 °C) to manage the exothermic nature of the reaction and prevent side reactions.

Anhydrous Conditions : The presence of water must be strictly avoided as it can hydrolyze the acetic anhydride, reducing its effectiveness and leading to lower yields.

Purification : After the reaction is complete, the crude this compound is purified. This is commonly achieved through silica gel chromatography, followed by recrystallization from a solvent like ethanol to obtain the analytically pure compound.

Table 2: Optimized Conditions for Salireposide Pentaacetate Synthesis

ParameterConditionRationale
Acylating AgentAcetic AnhydrideEffective and common source of acetyl groups.
CatalystPyridine or Sodium AcetateEnhances reaction efficiency.
Temperature0–5 °CControls reactivity and minimizes side reactions.
AtmosphereInert / AnhydrousPrevents hydrolysis of the anhydride reagent.
Purification MethodSilica Gel Chromatography, RecrystallizationEnsures high purity of the final product.

Peracetylation Reactions and Reagent Selectivity Studies

Regioselective Acylation Studies and Site-Specific Modification of Phenolic Glycosides

While this compound is a peracetylated compound, the broader field of phenolic glycoside modification often involves regioselective acylation —the targeted acylation of a single, specific hydroxyl group. nih.gov These studies are crucial for understanding the reactivity of different hydroxyl groups and for synthesizing derivatives with specific properties. The principles discovered in these studies inform the strategies needed for both complete (peracetylation) and partial, site-specific modifications.

Two primary strategies are employed for regioselective acylation:

Enzymatic Acylation : This approach uses enzymes, particularly lipases, as biocatalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can exhibit remarkable regioselectivity, often targeting the primary hydroxyl group (at the C-6' position) of the sugar moiety with high precision. thieme-connect.commdpi.com This method is valued for its high selectivity and mild reaction conditions. researchgate.netacs.org

Chemical Acylation : Achieving regioselectivity through purely chemical means is more challenging due to the similar reactivity of the secondary hydroxyl groups. One successful strategy involves the use of organotin intermediates. For instance, reacting a glycoside like salicin (B1681394) with dibutyltin (B87310) oxide forms a stannylene acetal (B89532), which activates a specific hydroxyl group (e.g., at the 2' or 3' position) for subsequent acylation. researchgate.net Other methods may require a multi-step process of protecting the other hydroxyl groups, performing the acylation, and then deprotecting them.

Table 3: Comparison of Regioselective Acylation Methods

MethodKey Reagents/CatalystsAdvantagesCommonly Targeted Position
EnzymaticLipases (e.g., CALB), Whole-cell biocatalystsHigh regioselectivity, mild conditions. thieme-connect.comPrimary C-6' hydroxyl. mdpi.com
ChemicalDibutyltin oxide, Protecting groupsAccess to different isomers. researchgate.netVaries (e.g., C-2' or C-3' hydroxyl). researchgate.net

Enzymatic Approaches to Selective Acylation of Glycosidic Hydroxyl Groups

The selective acylation of hydroxyl groups on glycosides, such as the precursor to this compound, presents a significant challenge in synthetic chemistry due to the similar reactivity of multiple hydroxyl groups. Direct chemical methods often result in a mixture of over-acylated or randomly acylated products, necessitating complex protection and deprotection steps. iupac.org Enzymatic catalysis, particularly with lipases and proteases, has emerged as a powerful tool for achieving regioselective acylation of carbohydrates and their glycosides under mild reaction conditions. iupac.orgrsc.org

Hydrolases, such as lipases, are particularly effective in non-aqueous or low-water environments, where their catalytic activity shifts from hydrolysis to esterification or transesterification. iupac.org This allows for the selective transfer of acyl groups to specific hydroxyl positions on the glycosidic moiety. The regioselectivity of these enzymatic reactions is influenced by several factors, including the choice of enzyme, the nature of the solvent, the structure of the acyl donor, and the glycoside substrate itself. rsc.orgnih.gov

Lipases, for instance, generally exhibit a preference for acylating the primary hydroxyl group (C-6) of glycosides due to lower steric hindrance. rsc.org Enzymes like Candida antarctica lipase B (CAL-B), porcine pancreas lipase, and Candida cylindracea lipase have been successfully employed for the selective acylation of the primary alcohol in various glycosides. rsc.orgrsc.org For secondary hydroxyl groups, the selectivity can be dependent on the anomeric configuration of the glycoside; α-glycosides are often acylated at the C-2 position, while β-glycosides tend to be acylated at the C-3 position. rsc.orgrsc.org

In addition to lipases, proteases like subtilisin have proven effective for the acylation of sugars, particularly in polar aprotic solvents such as dimethylformamide (DMF), where lipases may show limited activity. iupac.org The choice of the acyl donor is also critical, with enol esters, such as vinyl acetate, being common as the released vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. rsc.org

The application of these enzymatic strategies allows for the targeted modification of glycosides, paving the way for the efficient synthesis of specific acylated derivatives like this compound, by minimizing the formation of unwanted byproducts and simplifying purification processes.

Table 1: Enzymes Used in Selective Acylation of Glycosidic Hydroxyl Groups

EnzymeSubstrate TypePreferred Acylation PositionReference
Candida antarctica Lipase B (CAL-B)Glycosides, Reducing CarbohydratesPrimary hydroxyl (C-6) rsc.orgrsc.org
Porcine Pancreas LipaseGlycosides, Reducing CarbohydratesPrimary hydroxyl (C-6) rsc.org
Candida cylindracea LipaseGlycosides, Reducing CarbohydratesPrimary hydroxyl (C-6) rsc.org
SubtilisinDi- and OligosaccharidesTerminal primary hydroxyl (C-6) rsc.org

Chemo-enzymatic Synthesis of this compound Analogs

Chemo-enzymatic synthesis has become an increasingly valuable strategy for the production of complex natural product analogs, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.govnih.gov This approach is particularly well-suited for the synthesis of analogs of this compound, as it allows for the regioselective introduction of various acyl groups onto the salireposide scaffold, which can be challenging to achieve through purely chemical means. nih.gov

The synthesis of these analogs often involves an initial enzymatic acylation step to selectively modify the glycosidic moiety of a precursor molecule. For instance, lipases can be used to introduce acyl groups at specific positions on the glucose unit of salidroside (B192308), a related natural glycoside. nih.gov The choice of lipase and reaction conditions can direct the acylation to either the primary or secondary hydroxyl groups, providing access to a range of structurally diverse intermediates. researchgate.net

Following the enzymatic acylation, further chemical modifications can be carried out on other parts of the molecule. This might include the introduction of different functional groups onto the aromatic ring or modification of the existing acyl groups. This hybrid approach leverages the strengths of both synthetic methodologies, enabling the creation of novel analogs that would be difficult to access otherwise. nih.gov

The development of chemo-enzymatic routes to this compound analogs allows for the exploration of structure-activity relationships by systematically altering the substitution pattern of the molecule. This can lead to the discovery of new compounds with potentially enhanced or novel biological activities. nih.gov

Table 2: Examples of Chemo-enzymatic Synthesis of Glycoside Analogs

Starting MaterialEnzymeAcyl DonorProductReference
SalidrosideLipaseVarious acyl donorsNovel salidroside esters nih.gov
SalicinCandida antarctica Lipase B (CAL-B)p-Coumaric acid, p-hydroxybenzoic acid, cinnamic acid, acetic acidArylaliphatic esters of salicin researchgate.net
2'-DeoxynucleosidesCandida antarctica Lipase B (CAL-B) / Pseudomonas cepacia Lipase (PSL-C)Vinyl crotonate5'-O-crotonyl / 3'-O-crotonyl deoxynucleosides core.ac.uk
Steroidal GlycosidesSteroidal glycoside acyltransferase (EcSGA1)Acetyl-CoAAcetylated steroidal glycosides nih.gov

Iii. Synthetic Methodologies and Mechanistic Investigations of Salireposide, Pentaacetate

Total Synthesis Approaches to Salireposide (B1681404) Scaffolds

The total synthesis of salireposide and its analogues has been accomplished, typically starting from readily available precursors such as simple phenols and glucose. nih.govmedkoo.com These synthetic routes are crucial for confirming the structure of the natural product and for producing derivatives that may not be accessible from natural sources. nih.gov A key challenge in the synthesis of the salireposide scaffold is the controlled construction of the glycosidic bond and the selective functionalization of the aglycone and sugar moieties.

A common strategy for the total synthesis of the salireposide scaffold involves a stepwise approach:

Preparation of the Aglycone : The synthesis often begins with a suitably protected and functionalized aromatic precursor. For instance, 2,5-dihydroxybenzyl alcohol can be selectively benzoylated at the 5-hydroxyl group using benzoyl chloride in pyridine (B92270) to yield 5-benzoyloxy-2-hydroxybenzyl alcohol. This step is performed under anhydrous conditions to achieve high yields, typically between 85-90%. The remaining hydroxyl group at the 2-position is then ready for glycosylation.

Glycosylation : The prepared aglycone is then coupled with a protected glucose donor to form the crucial glycosidic linkage. tpu.ru A common glycosyl donor is β-D-glucose pentaacetate, which, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), reacts with the phenolic hydroxyl group of the aglycone. This reaction proceeds via an SN2-type mechanism, favoring the formation of the desired β-glycosidic bond with high stereoselectivity (>90%). The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., -10°C) to minimize potential side reactions like hydrolysis.

Deprotection and Final Functionalization : Following glycosylation, a series of deprotection and functionalization steps are required to arrive at the final salireposide scaffold. For example, if the starting glucose unit was per-acetylated, selective deacetylation might be necessary. A key step in several syntheses of salireposide derivatives is the selective removal of acetyl groups while preserving other ester functionalities, such as the benzoyl group. nih.govresearchgate.net This can be achieved under controlled acidic conditions, for example, using a mixture of hydrochloric acid, ethanol (B145695), and chloroform (B151607). researchgate.net

The development of these total synthesis routes has not only made salireposide and its derivatives more accessible for biological studies but has also contributed to the broader field of carbohydrate chemistry by refining methods for stereoselective glycosylation and selective protection/deprotection strategies. nih.gov

Hemisynthesis of Salireposide, Pentaacetate from Precursors

Hemisynthesis, which involves the modification of a naturally occurring precursor, is often a more efficient route to complex molecules like this compound. This approach leverages the pre-existing complex scaffold of a related natural product, such as salireposide itself or a closely related glycoside.

One documented hemisynthetic route to this compound starts from a tetraacetylated glucopyranoside precursor. chemicalbook.com The general steps involve the formation of the glycosidic bond with the benzoylated aglycone, followed by the introduction of the final acetyl group. A detailed procedure for obtaining this compound involves the acylation of a salireposide precursor. The final acetylation step to produce the pentaacetate derivative is accomplished using acetic anhydride (B1165640) in pyridine, with reported yields of around 71% after recrystallization.

The formation of the glycosidic bond is a cornerstone of carbohydrate synthesis, linking monosaccharide units to each other or to an aglycone. tpu.rufrontiersin.org This condensation reaction involves a glycosyl donor (a sugar with a leaving group at the anomeric carbon) and a glycosyl acceptor (a molecule with a nucleophilic group, such as a hydroxyl group).

Several factors influence the outcome of a glycosylation reaction, including the choice of catalyst, solvent, and protecting groups on both the donor and acceptor. Common catalysts include Lewis acids (e.g., BF₃·Et₂O, trimethylsilyl (B98337) trifluoromethanesulfonate) and Brønsted acids. frontiersin.org The stereoselectivity of the glycosidic bond (whether an α or β linkage is formed) is a critical aspect. In the synthesis of salireposide, which contains a β-glycosidic bond, the use of a participating protecting group (like an acetyl group) at the C-2 position of the glucose donor can direct the formation of the β-anomer through neighboring group participation.

The aglycone in salireposide is a derivative of hydroquinone (B1673460). The glycosylation of hydroquinone and its derivatives has been extensively studied, often employing enzymatic or chemical methods to achieve regioselective glycosylation. frontiersin.orgjmb.or.krresearchgate.netresearchgate.net These studies provide a valuable knowledge base for the synthesis of salireposide and related phenolic glycosides.

Esterification and transesterification are fundamental reactions for introducing acetyl groups onto the hydroxyl moieties of the salireposide scaffold to form this compound. rsc.orgresearchgate.net The synthesis of this compound requires the acylation of the four hydroxyl groups on the glucose unit and the one phenolic hydroxyl group.

A common method for this per-acetylation is the use of acetic anhydride with a base catalyst such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the anhydride and the product esters. Temperature control is also crucial to optimize yields and prevent side reactions.

The reactivity of the different hydroxyl groups can vary due to steric and electronic factors, which can sometimes be exploited for regioselective acylation. For example, in the synthesis of related acylated salicins, regioselective acylation of specific hydroxyl groups on the sugar ring has been achieved by using organotin reagents to activate a particular hydroxyl group. Current time information in Bangalore, IN. While a full per-acetylation is the goal for this compound, an understanding of these selectivity principles is vital for the synthesis of partially acetylated derivatives.

Interactive Data Table: Reagents and Conditions for Acetyl Group Introduction

Reagent Catalyst Solvent Typical Conditions Reference
Acetic Anhydride Pyridine - 0-5°C, anhydrous
Acetic Anhydride DMAP DCM/THF Room Temperature
Acetic Acid p-Toluenesulfonic acid - 100°C

Strategies for Glycosidic Bond Formation in Complex Carbohydrates

Reaction Kinetics and Mechanisms of this compound Transformations

The stability and reactivity of this compound, particularly the hydrolysis of its acetyl groups, are of significant chemical interest. Understanding the kinetics and mechanisms of these transformations is crucial for its synthesis, purification, and for predicting its behavior in various chemical environments.

The acid-catalyzed deacetylation of this compound is a complex process that does not proceed in a simple, stepwise manner. Kinetic studies have shown that the five acetyl groups exhibit different reactivities, leading to the simultaneous formation of a mixture of partially deacetylated products.

A study on the acid-catalyzed hydrolysis of pentaacetyl salireposide revealed the formation of two tetra-acetates, four tri-acetates, three di-acetates, and one mono-acetate in the reaction mixture. researchgate.net This complex product distribution underscores the intricate nature of the deacetylation process.

Kinetic investigations at 16°C indicated that the starting this compound disappears within the first few hours of the reaction. researchgate.net The data suggests that the 6'-O-acetyl group on the glucose moiety and the phenolic acetate (B1210297) are the most labile and are hydrolyzed first. researchgate.net Interestingly, a monoacetylated product accumulates rapidly, reaching its maximum concentration after approximately 32 hours, before being slowly consumed. researchgate.net The fully deacetylated product, salireposide, forms slowly. After an extended period (around 100 hours), hydrolysis of the benzoyl group can also occur, leading to the formation of salirepin. researchgate.net

Studies on the acid-catalyzed deacetylation of other per-acetylated aryl glycosides have also shown that the acetyl groups at positions O-3, O-4, and O-6 are preferentially cleaved over the one at O-2. Current time information in Bangalore, IN.science.govnih.gov This differential reactivity allows for the regioselective synthesis of 2-O-acetyl aryl glycosides. Current time information in Bangalore, IN. The stability of the 2-O-acetyl group is attributed to a higher activation barrier for its cleavage. Current time information in Bangalore, IN.

Interactive Data Table: Products of Acid-Catalyzed Deacetylation of this compound

Product Class Number of Isomers Formed Observation Reference
Tetra-acetates 2 Formed early in the reaction researchgate.net
Tri-acetates 4 Intermediate products researchgate.net
Di-acetates 3 Intermediate products researchgate.net
Mono-acetate 1 Accumulates and then consumes slowly researchgate.net
Salireposide 1 Forms slowly researchgate.net

The hydrolysis of the acetyl groups in this compound under acidic conditions is believed to proceed through a standard acid-catalyzed ester hydrolysis mechanism. This involves the protonation of the carbonyl oxygen of the acetyl group, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates acetic acid and regenerates the hydroxyl group.

In addition to hydrolysis, intramolecular acyl migration is a well-documented phenomenon in polyhydroxylated compounds like carbohydrates, especially under basic or neutral conditions. researchgate.net This process involves the transfer of an acyl group from one hydroxyl group to an adjacent one, typically through a cyclic orthoester-like intermediate. While acid-catalyzed deacetylation is the primary focus here, the possibility of acyl migration under certain conditions cannot be entirely dismissed and could contribute to the complex product distribution observed.

The differential reactivity of the acetyl groups during acid-catalyzed hydrolysis can be explained by a combination of steric and electronic factors. The 2-O-acetyl group's relative stability is thought to be due to stereoelectronic effects and a higher activation energy for the formation of the transition state leading to its cleavage. Current time information in Bangalore, IN. The increased lability of the primary 6'-O-acetyl group is consistent with the general observation that esters of primary alcohols are often more susceptible to hydrolysis than those of secondary alcohols due to reduced steric hindrance. researchgate.net The lability of the phenolic acetyl group is likely due to the electronic properties of the aromatic ring.

Catalytic Systems for Controlled Chemical Modifications

The controlled chemical modification of this compound is crucial for the synthesis of its derivatives and for studying its structure-activity relationships. Various catalytic systems have been explored to achieve selective modifications, such as deacetylation and acylation, at specific positions of the molecule. These systems range from acid and base catalysis to more sophisticated organometallic and enzymatic approaches.

Acid-Catalyzed Deacetylation

Acid-catalyzed hydrolysis of this compound has been shown to be a complex process, leading to a variety of partially deacetylated products. A kinetic study on the acid-catalyzed deacetylation of this compound revealed that the reaction proceeds through multiple intermediates. The initial hydrolysis occurs preferentially at the 6'-O-acetyl group and the phenolic acetate group. tsu.ru

The investigation, conducted at 16°C, monitored the reaction by HPLC and HPLC-ESI-MS analysis. It was observed that the starting this compound disappears within the first few hours of the reaction. Concurrently, a monoacetylated product rapidly accumulates, reaching its maximum concentration after 32 hours, after which it is slowly consumed. The fully deacetylated product forms at a much slower rate. Over an extended period (100 hours), hydrolysis of the benzoyl group can also occur, leading to the formation of salirepin. tsu.ru The simultaneous formation of two tetra-acetates, four tri-acetates, three di-acetates, and one monoacetate highlights the intricate nature of this acid-catalyzed process. tsu.ru

Organotin Catalysis for Regioselective Acylation

For the regioselective acylation of related salicinoids, organotin compounds, particularly dibutyltin (B87310) oxide (Bu₂SnO), have proven to be effective catalysts. While direct studies on this compound are limited, research on the acylation of salicin (B1681394) provides valuable insights into the potential of this methodology. The regioselective acylation of the 2'- or 3'-hydroxyl groups of salicin has been achieved using dibutyltin oxide to mediate the reaction. researchgate.net

A proposed mechanism for this regioselectivity involves the formation of a stannylene acetal (B89532) intermediate. The dibutyltin oxide activates the hydroxyl groups of the sugar moiety, allowing for controlled acylation. The choice of acylation reagent, solvent, and reaction temperature significantly influences the regioselectivity of the reaction. researchgate.net This approach offers a powerful tool for introducing specific acyl groups at desired positions, which would be challenging to achieve with conventional methods.

Enzymatic Modifications

Enzymatic catalysis offers a highly selective and environmentally benign alternative for the modification of salicinoids. While specific studies on this compound are not extensively documented, research on related compounds demonstrates the potential of this approach. For instance, enzyme-aided regioselective acylation of the hydroxyl groups in the sugar moiety of nucleosides has been successfully demonstrated in organic solvents. researchgate.net

Furthermore, the biosynthesis and modification of salicinoids in plants are governed by a suite of specific enzymes, including glycosyltransferases and acyltransferases. nih.govnih.govmdpi.com For example, a UDP-dependent glycosyltransferase, UGT71L1, has been identified as a key enzyme in the biosynthesis of salicinoids in poplar, responsible for the glycosylation of salicyl benzoate (B1203000). nih.govmdpi.com Sulfotransferases have also been identified in poplar, which catalyze the sulfation of salicinoids. nih.gov These naturally occurring catalytic systems provide a blueprint for developing biocatalytic methods for the controlled modification of this compound. The use of isolated enzymes or whole-cell systems could enable highly specific acylations, deacetylations, or other modifications under mild reaction conditions.

Comparative Overview of Catalytic Systems

The selection of a catalytic system for the modification of this compound depends on the desired outcome. Below is a comparative table summarizing the characteristics of the discussed catalytic systems, primarily based on findings for related compounds.

Catalytic SystemTypical Catalysts/ReagentsKey FeaturesSelectivityPotential Application for this compound
Acid-Catalyzed Deacetylation HCl, p-toluenesulfonic acid tsu.ru- Complex reaction mixture- Non-selectiveLowComplete or partial deacetylation
Base-Catalyzed Deacetylation Sodium methoxide (B1231860) (NaOMe) researchgate.net- Fast and efficientGenerally non-selectiveComplete deacetylation
Organotin-Catalyzed Acylation Dibutyltin oxide (Bu₂SnO) researchgate.net- High regioselectivityHighSelective acylation of hydroxyl groups
Enzymatic Modification Lipases, Glycosyltransferases, Acyltransferases researchgate.netnih.gov- High chemo-, regio-, and stereoselectivity- Mild reaction conditionsVery HighSpecific and controlled modifications

Iv. Advanced Spectroscopic and Chromatographic Elucidation of Salireposide, Pentaacetate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules like salireposide (B1681404), pentaacetate. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the structure of salireposide, pentaacetate. tpu.ru The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment. Key signals include those from the aromatic ring of the salicyl group, the anomeric proton of the glucose unit, and the characteristic sharp singlets for the five acetyl groups. The coupling constant (J-value) of the anomeric proton is particularly diagnostic for determining the stereochemistry of the glycosidic bond. For instance, a coupling constant of approximately 8.0 Hz for the anomeric proton (H-1) is indicative of a β-configuration.

The ¹³C NMR spectrum provides complementary information by showing the chemical shift of each carbon atom. The carbonyl carbons from the five acetyl groups are typically observed in the downfield region around 170 ppm. The anomeric carbon (C-1) signal, often found around 101 ppm, is another important diagnostic peak. The remaining carbons of the glucose and salicyl moieties can be assigned through comparison with known data and further 2D NMR experiments. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Note: Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. The solvent is typically CDCl₃. rsc.org

Assignment ¹H NMR (δ, multiplicity, J) ¹³C NMR (δ)
Glucose Moiety
H-1 5.21 (d, J = 8.0) 101.2
H-2 * *
H-3 * *
H-4 * *
H-5 * *
H-6a, H-6b * 63.8
Acetyl Groups
5 x -OCOCH₃ ~1.9-2.1 (s, 15H) ~20.5-21.0
5 x -OCO CH₃ - ~169.0-170.2
Salicyl Moiety
Aromatic Protons ~7.45–8.05 (m) *
Benzylic Protons * *

Specific assignments for all protons and carbons require detailed 2D NMR analysis.

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural assignment of complex molecules like this compound. numberanalytics.comnih.gov These experiments reveal correlations between nuclei, allowing for the assembly of the molecular puzzle. numberanalytics.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. numberanalytics.com It is instrumental in tracing the proton connectivity within the glucose ring and the aromatic system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with those of directly attached carbons. numberanalytics.com This allows for the confident assignment of carbon signals based on the proton assignments derived from the COSY spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). mdpi.com HMBC is crucial for connecting the individual structural fragments. For example, it can definitively establish the glycosidic linkage by showing a correlation between the anomeric proton (H-1) of the glucose unit and the carbon of the salicyl group to which it is attached. It also confirms the positions of the five acetyl groups by showing correlations from the glucose protons to the carbonyl carbons of the acetate (B1210297) moieties. mdpi.com

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (J-values), provides valuable insights into the three-dimensional structure and preferred conformation of the molecule in solution. mdpi.com For the glucopyranose ring in this compound, the magnitude of the vicinal coupling constants between the ring protons can be used to determine the dihedral angles between them. Large coupling constants (typically in the range of 8-10 Hz) for trans-diaxial protons are characteristic of a chair conformation. A detailed analysis of these J-values allows for the confirmation of the stable ⁴C₁ chair conformation of the glucose unit.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Structural Elucidation

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. neurips.cc

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with a high degree of accuracy. By providing a precise mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the confident assignment of the molecular formula (C₂₈H₃₄O₁₄). researchgate.net This level of precision is essential to distinguish it from other compounds that may have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed. nih.gov This process provides a "fingerprint" of the molecule's structure. nih.gov In an MS/MS experiment, the precursor ion of this compound is selected and then fragmented through collision-induced dissociation (CID). The analysis of the resulting fragmentation pattern provides corroborating evidence for the proposed structure. umanitoba.ca

Key fragmentation pathways for this compound would include:

Cleavage of the Glycosidic Bond: A primary fragmentation event is the rupture of the bond between the glucose and the salicyl moiety, leading to ions corresponding to the peracetylated glucose and the salicyl aglycone. umanitoba.ca

Loss of Acetyl Groups: Sequential neutral losses of ketene (B1206846) (42 Da) from the acetylated sugar portion are characteristic fragmentation patterns for acetylated glycosides. umanitoba.ca

Sugar Ring Fragmentation: Further fragmentation of the sugar unit can occur, providing additional structural details. nih.gov

By analyzing these characteristic losses and fragment ions, the connectivity and the nature of the constituent parts of this compound can be unequivocally confirmed.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Component Identification

Hyphenated analytical techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for purity assessment and the identification of related substances. In the analysis of this compound, LC-MS is employed to monitor the progress of hydrolysis reactions, where the acetyl groups are selectively removed. tsu.ru For instance, during acid-catalyzed deacetylation, LC-MS analysis can simultaneously identify and quantify the formation of various intermediates, including tetra-acetates, tri-acetates, di-acetates, and mono-acetate forms of salireposide. tsu.ru This technique is also crucial for stability testing, allowing for the quantification of degradation products, such as deacetylated forms, under accelerated conditions. High-resolution electrospray ionization mass spectrometry (HR-ESIMS) can confirm the molecular weight of the parent compound. Furthermore, LC-MS/MS, a tandem mass spectrometry technique, provides detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for confirming the identity of both the target compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, particularly for the analysis of volatile byproducts that may be present from the synthesis of this compound. tpu.ru While the direct analysis of the intact this compound molecule by GC-MS is challenging due to its low volatility, the technique is well-suited for identifying smaller, more volatile molecules. nih.govnih.gov For example, GC-MS can detect residual solvents or byproducts from the acetylation reaction. tpu.ru In some cases, derivatization of the analyte can make it more amenable to GC-MS analysis.

The table below summarizes the applications of these hyphenated techniques in the analysis of this compound.

Technique Application Key Findings References
LC-MSPurity Assessment & Reaction MonitoringIdentification and quantification of hydrolysis intermediates (tetra-, tri-, di-, and mono-acetates). tsu.ru
LC-MS/MSStability Testing & Degradation Product IDQuantification of deacetylated forms during stability studies.
HR-ESIMSMolecular Weight ConfirmationConfirms the precise molecular weight of this compound.
GC-MSVolatile Byproduct AnalysisIdentification of volatile impurities from synthesis. tpu.ru

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The FTIR spectrum of this compound provides definitive evidence of its chemical structure, most notably the presence of the five acetyl groups and the ester linkages. The acetylation of the parent salireposide molecule results in the appearance of strong absorption bands characteristic of ester functional groups. umanitoba.ca

Key characteristic absorption bands in the FTIR spectrum of a pentaacetylated glycoside like this compound include:

C=O Stretching: Strong absorption bands typically appear in the region of 1730-1750 cm⁻¹ due to the stretching vibration of the carbonyl group in the ester functionalities. uc.edulibretexts.org

C-O Stretching: Strong absorptions are also observed in the 1000-1300 cm⁻¹ range, corresponding to the C-O stretching vibrations within the ester groups. uc.edulibretexts.org

C-H Stretching: The presence of alkane C-H bonds in the acetyl methyl groups and the glucose ring results in absorptions between 2850-3000 cm⁻¹. uc.edu

Absence of O-H Stretching: A key indicator of complete acetylation is the disappearance of the broad O-H stretching band, typically seen between 3200-3500 cm⁻¹, which would be prominent in the spectrum of the parent salireposide. libretexts.orgmaricopa.edu

The following table outlines the expected major FTIR absorption frequencies for this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity References
Ester (C=O)Stretching1730 - 1750Strong uc.edulibretexts.org
Ester (C-O)Stretching1000 - 1300Strong uc.edulibretexts.org
Alkane (C-H)Stretching2850 - 3000Medium to Strong uc.edu
Aromatic (C=C)Stretching1475 - 1600Weak to Medium uc.edu

Advanced Chromatographic Techniques for Analytical Characterization and Purity Verification

Advanced chromatographic techniques are fundamental for both the analytical characterization and the preparative purification of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for monitoring the progress of its synthesis and subsequent reactions. The technique offers high resolution, sensitivity, and reproducibility.

For purity analysis, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is then separated from any impurities on a chromatographic column, and the eluting components are detected, typically by a UV detector. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A purity of greater than 95% is often required for research applications.

HPLC is also invaluable for monitoring reaction kinetics, such as in the acid-catalyzed deacetylation of this compound. tsu.ru By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the disappearance of the starting material and the appearance of products can be tracked, providing insights into the reaction mechanism and kinetics. tsu.ru For instance, kinetic studies have shown that the initial this compound disappears within the first few hours of hydrolysis. tsu.ru

HPLC Parameter Typical Value/Condition Purpose References
Detection Wavelength210 nm (UV)Quantifying purity
Retention Time8.2 min (example)Compound identification
ApplicationPurity validationTo ensure >95% purity
ApplicationReaction monitoringTracking hydrolysis intermediates tsu.ru

While analytical HPLC is used for quantification, preparative chromatography is employed to purify larger quantities of this compound. After synthesis, the crude product is often a mixture containing the desired compound along with unreacted starting materials and byproducts. Preparative chromatography, often using a larger column and higher flow rates than analytical HPLC, is used to isolate the this compound from these impurities. Silica (B1680970) gel column chromatography is a common method for the purification of crude this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. uc.edu While this compound itself is not sufficiently volatile for direct GC analysis, the technique is useful for analyzing volatile derivatives or potential volatile impurities from its synthesis. tpu.ru For instance, the analysis of the starting materials or solvents used in the synthesis can be performed by GC to ensure their purity. In some research contexts, this compound could be chemically modified to produce more volatile derivatives that could then be analyzed by GC. A flame ionization detector (FID) is commonly used for the analysis of organic compounds. tsu.ru

Preparative Chromatography for Compound Purification

Integrated Spectroscopic and Chromatographic Data Interpretation for Complex Molecule Elucidation

The definitive structural elucidation of a complex molecule like this compound is a puzzle that cannot be solved by a single analytical technique. Instead, it requires the integration of data from multiple advanced spectroscopic and chromatographic methods. chimia.chmaas.edu.mm This synergistic approach, combining High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, allows for a comprehensive and unambiguous determination of the molecule's intricate architecture. chimia.chresearchgate.net

The process begins with High-Performance Liquid Chromatography (HPLC) , which serves as the primary tool for the isolation and purification of this compound. umanitoba.ca The purity of the isolated compound is crucial for obtaining clean and interpretable spectroscopic data. The retention time in HPLC, under specific conditions, acts as an initial identifying characteristic. For this compound, a typical retention time of 8.2 minutes has been reported under certain conditions. Furthermore, HPLC is instrumental in stability testing, allowing researchers to monitor for and quantify any degradation products, such as deacetylated forms, over time.

Once a pure sample is secured, Mass Spectrometry (MS) provides the molecular formula. High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI), is used to determine the exact molecular weight. researchgate.net For this compound (C₃₁H₃₆O₁₄), the expected molecular weight is approximately 632.2 g/mol . Mass spectral analysis often shows the molecular ion adduct, such as [M+H]⁺, confirming the molecular weight. Fragmentation patterns observed in the mass spectrum can also offer preliminary structural clues, such as the loss of acetyl groups. umanitoba.ca

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed map of the atomic connectivity. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments is employed to piece together the molecular structure. researchgate.netrsc.org

¹H and ¹³C NMR Spectroscopy provide the foundational data. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum identifies all unique carbon atoms. For this compound, key signals in the ¹H NMR spectrum include those from the five acetyl groups (appearing around δ 1.9–2.1 ppm), the protons of the glucose unit, and the aromatic protons. canadianglycomics.ca The anomeric proton (H-1) of the glucose moiety is particularly diagnostic, with a characteristic chemical shift and coupling constant (e.g., δ 5.21 (d, J = 8.0 Hz)) indicating the β-configuration of the glycosidic bond. The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbons of the acetate groups (around δ 170.2 ppm), the anomeric carbon (around δ 101.2 ppm), and other carbons in the glucose and benzyl (B1604629) moieties.

Table 1: Key ¹H and ¹³C NMR Spectral Data for this compound Data is representative and compiled from literature sources. Chemical shifts (δ) are in ppm.

Atom ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
H-1 (Anomeric)5.21 (d, J=8.0 Hz)-
C-1 (Anomeric)-101.2
Acetyl Protons1.9-2.1 (m, 15H)-
Acetyl Carbons (C=O)-170.2
C-6-63.8
Benzoyl Protons7.45–8.05 (m)-

Two-dimensional (2D) NMR experiments are the key to connecting these individual signals into a coherent structure. rsc.orgresearchgate.net

  • COSY (Correlation Spectroscopy) establishes proton-proton couplings, allowing for the tracing of the spin systems within the glucose ring and the benzyl group.
  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. rsc.org
  • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for elucidating the overall structure of complex glycosides. researchgate.netrsc.org It reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC data would definitively link the glucose unit to the benzyl group via a correlation from the anomeric proton (H-1) to a carbon in the aglycone. It would also pinpoint the exact location of the five acetate groups by showing correlations from the glucose protons to the carbonyl carbons of the acetyl moieties.
  • By meticulously integrating the purity data from HPLC, the molecular formula from MS, and the detailed connectivity map from a full suite of NMR experiments, a complete and unambiguous structural elucidation of this compound is achieved. chimia.chncsu.edu This rigorous, multi-technique approach is the gold standard in natural product chemistry, ensuring the structural identity before any further investigation of the compound's properties or applications. chimia.chresearchgate.net

    V. Biochemical Interactions and Enzymatic Modifications of Salireposide, Pentaacetate

    Interaction with Enzymes: Hydrolytic Pathways and Substrate Specificity

    The enzymatic modification of salireposide (B1681404), pentaacetate primarily involves hydrolytic reactions that cleave the ester and glycosidic bonds. These processes are crucial for the metabolism and bioactivity of the compound.

    Glycosidases, also known as glycoside hydrolases, are enzymes that catalyze the hydrolysis of glycosidic bonds, leading to the release of the sugar moiety (glycone) from the non-sugar moiety (aglycone). The activity of glycosidases on salireposide and its acetylated derivatives is dependent on the substrate specificity of the enzyme, which can be influenced by the nature of both the glycone and the aglycone. nih.govresearchgate.netnih.gov

    While specific studies on the direct action of various glycosidases on salireposide, pentaacetate are not extensively detailed in the provided results, the general principles of glycosidase activity suggest that the acetyl groups on the glucose moiety would likely hinder the binding of the molecule to the active site of many standard glycosidases. nih.govbiorxiv.org Ancestral glycosidases have been shown to be more promiscuous and may accommodate larger, more complex substrates like acetylated glycosides better than their modern, more specialized counterparts. biorxiv.org The hydrolysis of the glycosidic bond in salireposide itself would release glucose and the aglycone, salirepin.

    Esterases are enzymes that catalyze the hydrolysis of ester bonds. In the case of this compound, esterases play a critical role in removing the five acetate (B1210297) groups from the glucose moiety and the phenolic acetate. The regioselectivity of this deacetylation process, meaning the specific order in which the acetyl groups are removed, is a key area of investigation.

    Kinetic studies on the hydrolysis of this compound have shown that the process is not random. It has been observed that the 6'-O-acetyl group and the phenolic acetate are often the first to be hydrolyzed. tsu.ru This initial, rapid deacetylation is followed by the slower removal of the remaining acetyl groups, eventually leading to the fully deacetylated salireposide. tsu.ru Further hydrolysis can even cleave the benzoyl group, releasing salirepin. tsu.ru The carboxylesterase EaEst2 from Exiguobacterium antarcticum, for example, has demonstrated varying hydrolytic activity against different pentaacetate derivatives of sugars, indicating a high degree of substrate specificity.

    Enzyme TypeAction on this compoundObserved Phenomena
    GlycosidaseHydrolysis of the glycosidic bondAcetylation may hinder binding to specialized glycosidases. biorxiv.org Ancestral enzymes might show higher activity. biorxiv.org
    EsteraseHydrolysis of ester bonds (deacetylation)Regioselective deacetylation, with the 6'-O-acetyl and phenolic acetyl groups often being hydrolyzed first. tsu.ru

    Glycosidase Activity on Salireposide and its Acetylated Forms

    Inhibitory Effects on Biological Pathways (Molecular Level)

    Salireposide and its derivatives have been shown to exert inhibitory effects on specific enzymes, influencing various biological pathways at the molecular level.

    Phosphodiesterases (PDEs) are a group of enzymes that break down cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org By inhibiting these enzymes, the levels of these second messengers can be increased, leading to various physiological effects.

    Salireposide and its naturally occurring derivatives, such as benzoylsalireposide (B1245547), have demonstrated in vitro inhibitory activity against snake venom phosphodiesterase I (PDE-I). researchgate.netresearchgate.net Studies on various glycosides isolated from Symplocos racemosa have revealed a range of inhibitory potencies against PDE-I. For instance, benzoylsalireposide and salireposide itself have shown significant inhibitory effects. researchgate.netthieme-connect.comnih.gov

    Inhibitory Activity of Salireposide and its Derivatives against Phosphodiesterase I
    CompoundIC50 (µM)Source
    Symplocomoside122 ± 0.017 thieme-connect.comnih.gov
    Benzoylsalireposide171 ± 0.002 researchgate.net
    Salireposide544 ± 0.0021 researchgate.net
    Symploracemoside590 ± 0.0021 researchgate.net
    Symponoside698 ± 0.06 thieme-connect.comnih.gov
    Symplososide722 ± 0.03 thieme-connect.comnih.gov
    Symploveroside909 ± 0.09 thieme-connect.comnih.gov
    Symplomoside998 ± 0.0021 researchgate.net

    Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.com For salireposide derivatives, SAR studies have provided insights into the features that contribute to their inhibitory effects on enzymes like PDE-I.

    The presence and position of acyl groups on the salireposide scaffold are critical for its bioactivity. For instance, the benzoyl group in benzoylsalireposide appears to enhance its inhibitory activity against PDE-I compared to the unsubstituted salireposide. researchgate.net Conversely, the addition of a 3,4-dimethoxyphenyl group, as seen in symploracemoside, has been noted to decrease the inhibitory effect on PDE-I. researchgate.net These findings suggest that the nature and substitution pattern of the aromatic acyl group significantly modulate the interaction of these glycosides with the active site of the enzyme. The acetyl groups in this compound would further alter the molecule's size, shape, and electronic properties, undoubtedly affecting its binding affinity and inhibitory potential for various enzymes, though specific SAR studies on the pentaacetate derivative are not detailed in the provided search results.

    Inhibition of Specific Enzymes (e.g., Phosphodiesterase I) by Salireposide and Derivatives

    Biosynthetic Precursors and Related Metabolic Pathways of Salireposide

    Salireposide is a secondary metabolite found in various plants, particularly in species of Salix and Populus. researchgate.netumanitoba.ca Its biosynthesis involves several metabolic pathways, primarily originating from phenylpropanoid and benzenoid precursors. diva-portal.orguvic.ca

    The core structure of salireposide is derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine. Phenylalanine is then converted through a series of enzymatic reactions into various phenolic compounds. While the exact biosynthetic pathway to salireposide is not fully elucidated, it is understood to be related to the biosynthesis of other salicinoids. nih.gov It is likely that precursors such as 2,5-dihydroxybenzyl alcohol are involved in the formation of the aglycone of salireposide. nih.gov This aglycone is then glycosylated, a process catalyzed by UDP-dependent glycosyltransferases (UGTs), to form salireposide. nih.gov The acetylation to form this compound is a synthetic modification and not a direct product of the natural biosynthetic pathway.

    Enzymology of Glycoside Formation in Plants

    The formation of glycosides, including phenolic glycosides like salireposide, is a fundamental process in plant secondary metabolism. numberanalytics.commongoliajol.info This enzymatic reaction, known as glycosylation, involves the attachment of a sugar moiety (the glycone) to a non-sugar molecule (the aglycone). numberanalytics.comcabidigitallibrary.org In plants, this process is predominantly catalyzed by a large and diverse group of enzymes called UDP-glycosyltransferases (UGTs). numberanalytics.commongoliajol.infofrontiersin.org

    UGTs belong to Family 1 of the glycosyltransferase superfamily and are characterized by their use of an activated nucleotide sugar, most commonly a uridine (B1682114) diphosphate (B83284) (UDP)-sugar like UDP-glucose, as the donor for the glycosyl group. mongoliajol.infofrontiersin.org The general reaction involves the transfer of the sugar from the UDP-sugar donor to a specific acceptor molecule—the aglycone—forming a glycosidic bond. frontiersin.org This process enhances the water solubility, stability, and transport of the aglycone and can also serve to detoxify certain compounds or store them in an inactive form. mongoliajol.infofrontiersin.org

    The biosynthesis of phenolic glycosides begins with precursors from primary metabolic pathways, such as the shikimate pathway, which produces aromatic amino acids like L-phenylalanine. nih.govmdpi.com L-phenylalanine is a key starting point for the phenylpropanoid pathway, which generates a variety of phenolic compounds that can serve as aglycones. nih.govmdpi.com For salicylate-containing glycosides found in Populus and Salix species (the source of salireposide), studies using stable isotope labeling have shown that precursors like cinnamic acid and benzoic acid are incorporated into the salicyl moiety of the glycoside. nih.gov

    Once the aglycone is synthesized, a specific UGT catalyzes the final glycosylation step. These enzymes exhibit high stereo- and regiospecificity, meaning they attach the sugar to a particular hydroxyl group on the aglycone in a specific orientation. frontiersin.org UGTs contain a conserved amino acid sequence of approximately 44 residues near their C-terminus, known as the Plant Secondary Product Glycosyltransferase (PSPG) motif, which is crucial for binding the UDP-sugar donor. frontiersin.orgbiorxiv.org

    The enzymatic formation of a glycoside can be summarized in the following steps:

    Aglycone Biosynthesis: The non-sugar part of the molecule is synthesized, often through complex pathways like the shikimate and phenylpropanoid pathways. nih.govmdpi.com

    UDP-Sugar Activation: A sugar molecule (e.g., glucose) is activated by being attached to UDP, forming a high-energy UDP-sugar donor.

    Glycosidic Bond Formation: A UGT enzyme specifically recognizes both the aglycone and the UDP-sugar, catalyzing the transfer of the sugar to the aglycone and releasing UDP. frontiersin.orgnih.gov

    Table 1: Key Enzymes and Pathways in Glycoside Formation

    ComponentDescriptionKey FunctionReference
    Shikimate PathwayA primary metabolic pathway that produces aromatic amino acids.Synthesizes precursors for phenolic aglycones. nih.govmdpi.com
    Phenylpropanoid PathwayA major pathway in plant secondary metabolism that produces a variety of phenolic compounds from phenylalanine.Generates the direct aglycone precursors for many phenolic glycosides. nih.govmdpi.com
    UDP-Glycosyltransferases (UGTs)A large family of enzymes that catalyze the transfer of a sugar moiety from a UDP-sugar to an acceptor molecule.Forms the final glycosidic bond, creating the glycoside. numberanalytics.comfrontiersin.org
    PSPG MotifA conserved protein sequence found in plant UGTs.Acts as the binding site for the UDP-sugar donor. biorxiv.org

    Acetyltransferase Involvement in Glycoside Modification

    Following glycosylation, the sugar moiety of a glycoside can be further modified, a common modification being acylation—the addition of an acyl group, such as an acetyl group from acetyl-CoA. This reaction is catalyzed by acyltransferases. researchgate.net In plants, a prominent family of these enzymes is the BAHD acyltransferase family, named after the first four enzymes of this type to be characterized. frontiersin.orgnih.gov

    BAHD acyltransferases utilize acyl-Coenzyme A (acyl-CoA) thioesters, including acetyl-CoA, as the acyl donor. frontiersin.orgnih.gov They transfer the acyl group to a variety of acceptor molecules, which often include the sugar moieties of glycosides like anthocyanins and other phenolic glycosides. researchgate.netfrontiersin.orgebi.ac.uk This acylation can significantly alter the biochemical properties of the glycoside, affecting its stability, solubility, and biological activity. frontiersin.orgoup.com For example, acylation can increase the lipophilicity of a molecule, which may influence its ability to cross biological membranes or its interaction with specific protein targets. frontiersin.org

    The acetylation of a glycoside like salireposide to form a pentaacetate derivative in a biological context would involve a series of enzymatic steps, likely catalyzed by one or more specific acetyltransferases. Each enzyme would add an acetyl group to one of the available hydroxyl groups on the glucose moiety of salireposide. Plant acyltransferases are known to catalyze regiospecific acyl transfers to the sugar moieties of natural products. researchgate.net

    The general mechanism for acetyltransferase activity is as follows:

    Substrate Binding: The acetyltransferase enzyme binds both the glycoside (the acyl acceptor) and acetyl-CoA (the acyl donor).

    Acyl Transfer: The enzyme facilitates the transfer of the acetyl group from acetyl-CoA to a specific hydroxyl group on the glycoside.

    Product Release: The acetylated glycoside and Coenzyme A are released from the enzyme.

    While the natural occurrence of a fully penta-acetylated salireposide in plants is not documented, the enzymatic machinery for such modifications exists. Plants possess a diverse toolkit of acyltransferases that are involved in the fine-tuning of secondary metabolite structures. frontiersin.orgnih.gov The BAHD family is particularly diverse and plays a crucial role in the chemical diversity of plant natural products. frontiersin.orgbohrium.com

    Table 2: Characteristics of Plant Acyltransferase Families

    Enzyme FamilyAcyl DonorCommon AcceptorsFunction of ModificationReference
    BAHD AcyltransferasesAcyl-Coenzyme A (e.g., Acetyl-CoA, Coumaroyl-CoA)Glycosides (sugar moiety), alkaloids, terpenoidsIncreases stability, alters solubility, modifies biological activity frontiersin.orgnih.gov
    Serine Carboxypeptidase-Like (SCPL) Acyltransferases1-O-β-acylglucose estersSecondary metabolitesInvolved in the biosynthesis of various polyesters and other natural products researchgate.net
    Trichome Birefringence-Like (TBL)Likely Acetyl-CoA (via an intermediate)Polysaccharides (e.g., xylan, pectin)Acetylation of cell wall components, affecting wall structure and properties oup.com

    Vi. Design and Synthesis of Salireposide, Pentaacetate Analogs and Derivatives for Structure Activity Relationship Studies

    Rational Design of Acetylated Salireposide (B1681404) Analogs

    The rational design of acetylated Salireposide analogs is predicated on systematically altering its chemical structure to probe and understand its interactions with biological targets. This process is guided by the known physicochemical properties of related acetylated phenolic compounds. The primary goal is to synthesize a library of derivatives with controlled variations in their structure, which can then be used to map out the structural requirements for molecular recognition.

    The design process for new analogs often involves computational modeling and docking studies to predict how structural changes might affect binding to specific proteins or enzymes. acs.orgnih.gov These in silico methods help to prioritize the synthesis of compounds that are most likely to exhibit interesting biochemical profiles, thereby making the research process more efficient.

    Key considerations in the rational design of acetylated Salireposide analogs include:

    Modulating Lipophilicity: The number and position of acetyl groups can be varied to fine-tune the compound's lipophilicity. This can affect solubility, membrane permeability, and metabolic stability. researchgate.net

    Steric Hindrance: The introduction of bulky groups on either the aglycone or glycone can influence how the molecule fits into a binding pocket. researchgate.net

    Electronic Effects: Altering substituents on the aromatic ring of the aglycone can modify the electronic distribution of the molecule, which can be critical for interactions such as hydrogen bonding and π-π stacking. youtube.com

    Strategies for Modifying the Aglycone and Glycone Moieties

    The synthesis of Salireposide, pentaacetate analogs involves targeted chemical modifications of its two main components: the aglycone (the non-sugar, phenolic portion) and the glycone (the acetylated glucose portion).

    Modification of the Aglycone Moiety:

    The aglycone of Salireposide, which is a substituted benzyl (B1604629) alcohol, offers several sites for modification. Strategies often focus on altering the substituents on the aromatic ring to probe their influence on molecular interactions. Common modifications include:

    Substitution on the Aromatic Ring: Introducing different functional groups (e.g., halogens, alkyl groups, nitro groups) at various positions on the phenyl ring can systematically alter the electronic and steric properties of the molecule. rsc.org

    Modification of the Benzylic Alcohol: The hydroxyl group of the benzylic alcohol can be esterified with different acyl groups to explore the impact of this modification on activity. For instance, the natural product Benzoylsalireposide (B1245547) features a benzoyl group at this position. ue.edu.pk

    Modification of the Glycone Moiety:

    The glycone moiety, a pentaacetylated glucose, can also be modified to understand its role in biochemical interactions. Key strategies include:

    Regioselective Acylation and Deacylation: The selective removal or introduction of acetyl groups at specific positions on the glucose ring allows for a detailed investigation of the importance of each acetyl group. encyclopedia.pub This can be achieved using enzymatic methods or by employing protecting group strategies in chemical synthesis. mdpi.comnumberanalytics.com

    Varying the Acyl Groups: The acetyl groups can be replaced with other acyl groups of varying chain lengths (e.g., propionyl, butyryl) to study the effect of lipophilicity and steric bulk on activity.

    Glycosidic Bond Modification: While more complex, altering the stereochemistry of the glycosidic bond (from β to α) or changing the sugar moiety itself (e.g., replacing glucose with mannose or galactose) can provide fundamental insights into the recognition requirements of the glycone part.

    The synthesis of these analogs often requires multi-step procedures involving the use of protecting groups to ensure that modifications occur at the desired positions. numberanalytics.com

    Structure-Activity Relationship (SAR) Studies of Acetylated Phenolic Glycosides (excluding direct therapeutic claims)

    Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biochemical activity. For acetylated phenolic glycosides like this compound, SAR studies provide a framework for understanding how different parts of the molecule contribute to its interactions with biological systems.

    The number and position of acetyl groups on the sugar moiety can have a profound impact on the biochemical profile of a phenolic glycoside. Acetylation generally increases lipophilicity, which can enhance cell uptake. researchgate.net However, the specific positioning of these groups can also influence how the molecule interacts with target proteins.

    Studies on other acetylated glycosides have shown that:

    Steric Effects: The presence of acetyl groups can create steric hindrance, which may either enhance or diminish binding to a target protein, depending on the size and shape of the binding site. researchgate.net

    Hydrogen Bonding: The acetyl groups replace the hydroxyl groups of the glucose molecule, which are potential hydrogen bond donors and acceptors. This change can significantly alter the hydrogen bonding patterns between the molecule and its binding partner.

    Metabolic Stability: Acetylation can protect the sugar moiety from enzymatic degradation by glycosidases, potentially leading to a longer duration of action.

    The following table summarizes the hypothetical influence of acetyl group modifications on the biochemical interactions of a generic acetylated phenolic glycoside, based on general principles observed in related compounds.

    Modification Hypothetical Influence on Biochemical Interactions
    Complete DeacetylationIncreased water solubility, potential for different hydrogen bonding interactions, increased susceptibility to glycosidases.
    Selective Deacetylation at C-6May expose the primary hydroxyl group for specific interactions or further functionalization.
    Replacement with Longer Acyl ChainsIncreased lipophilicity and steric bulk, potentially altering membrane permeability and target binding.
    Replacement with Bulky Aromatic Acyl GroupsSignificant increase in steric hindrance, potential for additional π-π interactions.

    Note: This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound analogs is not widely available.

    The aglycone portion of a phenolic glycoside is often a key determinant of its specificity and potency in biochemical interactions. Modifications to the aglycone can significantly impact molecular recognition.

    Key findings from SAR studies of related phenolic compounds include:

    Electronic Effects of Substituents: The introduction of electron-withdrawing or electron-donating groups on the aromatic ring can alter the molecule's electrostatic potential, influencing its ability to form key interactions with a target.

    Steric Bulk of Substituents: The size and shape of substituents on the aglycone can dictate how the molecule fits into a binding pocket. Bulky substituents may prevent optimal binding, while smaller substituents may not provide sufficient interaction. researchgate.net

    Positional Isomerism: The position of substituents on the aromatic ring is often critical. A functional group that enhances activity at one position may decrease it at another due to the specific geometry of the binding site. researchgate.net

    The table below provides a hypothetical overview of the impact of aglycone substitutions on the molecular recognition of a generic phenolic glycoside.

    Aglycone Modification Hypothetical Impact on Molecular Recognition
    Introduction of a Halogen (e.g., -F, -Cl)Can alter electronic properties and lipophilicity, potentially forming halogen bonds with the target.
    Addition of a Hydroxyl GroupCan introduce new hydrogen bonding opportunities.
    Methylation of a Phenolic HydroxylRemoves a hydrogen bond donor and increases lipophilicity.
    Introduction of a Nitro GroupStrong electron-withdrawing effect, can act as a hydrogen bond acceptor.

    Note: This table is illustrative and based on general SAR principles for phenolic compounds, as specific data for this compound analogs is limited.

    Vii. Theoretical and Computational Chemistry Applied to Salireposide, Pentaacetate Research

    Molecular Modeling and Docking Studies of Salireposide (B1681404), Pentaacetate with Biomolecules

    Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule, such as Salireposide, pentaacetate, and a macromolecular target, typically a protein or nucleic acid. These studies are fundamental in understanding the potential biochemical pathways a molecule might influence.

    For this compound, docking studies could be hypothetically performed against enzymes where its parent compounds, salicin (B1681394) and its derivatives, have shown activity. A prime example would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the inflammatory response. researchgate.net Although direct studies on this compound are not widely published, the methodology would involve:

    Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized for its lowest energy conformation. The crystal structures of the target biomolecules, such as COX-1 and COX-2, would be obtained from protein data banks.

    Docking Simulation: Using specialized software, the this compound molecule would be placed into the active site of the enzyme. The program then explores various possible binding orientations and conformations of the ligand within the receptor's binding site.

    Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The poses with the best scores are then analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

    These simulations could reveal how the bulky pentaacetate groups on the glucose moiety and the benzoyl group influence the binding orientation and affinity compared to simpler salicylates.

    Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

    Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. For this compound, these calculations provide a wealth of information.

    Conformational Analysis: The presence of multiple rotatable bonds in this compound results in a high degree of conformational flexibility. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to:

    Identify stable conformers and their relative energies.

    Determine the barriers to rotation around key single bonds.

    Electronic Properties: These calculations can also elucidate the electronic characteristics of this compound. Key properties that can be calculated include:

    Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

    Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial in predicting the chemical reactivity and kinetic stability of the molecule.

    Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. researchgate.net

    For instance, a study on related acylated salicins utilized quantum chemical calculations to rationalize the regioselectivity of acylation, a concept directly applicable to the synthesis and reactivity of this compound. researchgate.net

    Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on mechanistic insights, not therapeutic profiles)

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. researchgate.net For this compound, a QSAR study would require a dataset of structurally similar compounds with measured data on a specific mechanistic aspect, such as enzyme inhibition or receptor binding affinity.

    The general workflow for a mechanistic QSAR study on a series of compounds including this compound would involve:

    Data Set Collection: Assembling a group of molecules with structural variations (e.g., different acylation patterns) and their corresponding experimental data.

    Descriptor Calculation: For each molecule, a set of numerical descriptors representing its constitutional, topological, geometrical, and electronic features would be calculated.

    Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed activity. researchgate.net

    Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

    The resulting QSAR model can provide valuable mechanistic insights by identifying the key molecular features that govern the activity. For example, it could reveal whether the steric bulk of the acetate (B1210297) groups or the electronic nature of the benzoyl group is more critical for a particular interaction.

    Computational Prediction of Chemical Reactivity and Selectivity

    Computational methods can be used to predict the reactivity of different sites within the this compound molecule and the selectivity of its reactions.

    Reactivity Indices: Based on conceptual DFT, various reactivity descriptors can be calculated to predict the most reactive sites for nucleophilic and electrophilic attacks. nih.gov These include:

    Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov

    Dual Descriptor: This descriptor can simultaneously reveal nucleophilic and electrophilic sites. nih.gov

    For this compound, these calculations could predict the relative reactivity of the different ester groups towards hydrolysis. For example, kinetic studies have shown that the 6'-O-acetyl group and the phenolic acetate are hydrolyzed first. tsu.ru Computational models could provide a theoretical basis for this observed selectivity by analyzing the electronic and steric environment of each ester linkage.

    Reaction Mechanism Simulation: For specific reactions, such as hydrolysis or enzymatic degradation, computational chemistry can be used to model the entire reaction pathway. This involves locating the transition states and calculating the activation energies, providing a detailed, step-by-step understanding of the reaction mechanism.

    Viii. Future Research Trajectories and Academic Applications of Salireposide, Pentaacetate

    Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

    While the synthesis of Salireposide (B1681404), pentaacetate can be achieved through established methods, there remains considerable scope for the development of more efficient, selective, and scalable synthetic protocols. Current synthesis often involves the acylation of a glucose precursor using acetic anhydride (B1165640) with a pyridine (B92270) catalyst, followed by purification through recrystallization. However, achieving high yields and purity requires stringent control over reaction conditions, such as maintaining temperatures between 0–5°C in an inert atmosphere to prevent hydrolysis.

    Future research should focus on overcoming challenges related to the differential reactivity of hydroxyl groups, which can lead to mixed acylated products. A key area of investigation is the development of selective acylation and deacetylation strategies. For instance, research into the total synthesis of related natural phenolglycosides has highlighted the selective removal of acetyl groups in the presence of other acyl groups as a critical step. nih.gov One-step acid-catalyzed hydrolysis procedures have been proposed for the selective deacetylation of fully acetylated glycosides, offering a potential route to specific derivatives. tsu.ru

    Prospective synthetic strategies could involve:

    Enzymatic Catalysis: Employing lipases or other enzymes for regioselective acetylation or deacetylation, offering milder reaction conditions and higher specificity than traditional chemical methods.

    Protecting Group Strategies: Refining the use of orthogonal protecting groups to precisely control the acylation pattern on both the glucose moiety and the phenolic aglycone.

    Flow Chemistry: Implementing continuous flow reactors to enhance control over reaction parameters like temperature, pressure, and reaction time, potentially improving yield, purity, and scalability.

    Table 1: Comparison of Potential Synthetic Strategies

    Strategy Description Key Parameters & Catalysts Potential Advantages
    Stepwise Chemical Synthesis Involves initial benzoylation of a phenolic precursor, followed by glycosylation with β-D-glucose pentaacetate and final acetylation. Lewis acids (e.g., BF3·Et2O), anhydrous conditions, controlled temperature (-10°C). High stereoselectivity (>90% β-anomer).
    Direct Acylation Acylation of a glucose derivative with acetic anhydride in a 1:5 molar ratio. Catalytic pyridine, strict temperature control (0–5°C), inert atmosphere. A more direct route if starting materials are readily available.

    | Selective Deacetylation | Acid-catalyzed hydrolysis of the fully acetylated compound to yield specific partially acetylated derivatives. tsu.ru | HCl in an ethanol (B145695)/chloroform (B151607) mixture. tsu.ruchemicalbook.com | Access to a library of derivatives with varying acetylation patterns. tsu.ru |

    In-depth Mechanistic Studies of Biological Transformations and Interactions

    The pentaacetate functionalization of salireposide dramatically increases its lipophilicity, which is expected to influence its transport across biological membranes and its interaction with cellular machinery. The acetyl groups may serve as a prodrug feature, being cleaved by intracellular esterases to release the parent compound, salireposide, or partially acetylated intermediates. Understanding the kinetics and mechanism of this biological transformation is a critical area for future research.

    Kinetic studies on the acid-catalyzed deacetylation of pentaacetyl salireposide have shown that the process is complex, with the simultaneous formation of various tetra-, tri-, di-, and mono-acetate intermediates. tsu.ru Investigating whether a similar cascade occurs in biological systems through enzymatic hydrolysis is essential. This would clarify the specific molecular species responsible for any observed biological activity.

    Furthermore, the acetyl groups themselves may play a direct role in biological interactions. nih.gov Techniques such as Surface Plasmon Resonance (SPR) could be employed to measure the binding affinity of Salireposide, pentaacetate to specific protein targets, while molecular docking studies could predict and rationalize these interactions at the atomic level. Comparative studies against the parent salireposide, which is known to be a non-competitive inhibitor of enzymes like phosphodiesterase I, would be particularly insightful to elucidate the contribution of the acetyl groups to binding and inhibition. researchgate.net

    Exploration of this compound as a Chemical Probe in Biochemical Research

    A chemical probe is a small molecule used to study biological systems, such as identifying protein targets or interrogating a biological pathway. The enhanced lipophilicity and potential for cellular uptake make this compound an attractive scaffold for the development of such probes.

    Future work could focus on synthesizing analogs of this compound that incorporate reporter tags or photo-activatable cross-linking groups. For example, drawing inspiration from probes developed for other metabolites, a diazirine-based photocrosslinking analog of this compound could be synthesized. nih.gov Upon photoactivation within a cell or cell lysate, this probe would covalently bind to interacting proteins or nucleic acids. Subsequent proteomic or transcriptomic analysis (e.g., Chem-CLIP) could then identify the specific molecular targets of the compound, revealing its mechanism of action. nih.gov The development of such probes would provide powerful tools for dissecting the biochemical pathways modulated by salireposide and its acetylated derivatives.

    Advanced Analytical Methodologies for Complex Mixture Analysis and Trace Component Detection

    The characterization and quantification of this compound and its potential metabolites in complex biological matrices require sophisticated analytical techniques. While standard methods are available, future research will benefit from the development and application of more advanced and sensitive methodologies.

    Current characterization relies on a combination of techniques:

    Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the structural identity, particularly the integration of the acetyl groups (δ 1.9–2.1 ppm) and the anomeric proton configuration.

    High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection (e.g., at λ = 210 nm) is essential for assessing purity (>95%).

    Mass Spectrometry (MS): GC-MS can be used to analyze for volatile byproducts, while High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is crucial for monitoring transformation reactions, such as hydrolysis, and identifying intermediates. tsu.ru

    Future advancements should focus on enhancing the sensitivity and resolution of these methods for trace component detection in biological samples. The development of validated LC-MS/MS methods would enable precise quantification of this compound and its deacetylated metabolites in cell culture or in vivo models. Furthermore, hyphenated techniques, such as size-exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS), could be adapted for specialized applications, drawing parallels from analytical approaches used for other complex biomolecules. nih.gov

    Table 2: Key Analytical Methodologies for this compound

    Technique Application Key Parameters / Information Obtained
    ¹H NMR Structural confirmation Confirms acetyl group integration (δ 1.9–2.1 ppm, 15H) and anomeric proton signals.
    HPLC-UV Purity analysis and quantification Retention time analysis (e.g., 8.2 min) and purity assessment (>95%) at a specific wavelength (e.g., 210 nm).
    HPLC-ESI-MS Analysis of transformations Monitoring of hydrolysis reactions and identification of tetra-, tri-, di-, and mono-acetate intermediates. tsu.ru

    | GC-MS | Byproduct analysis | Detection of volatile impurities from synthesis. |

    Expanding the Library of Salireposide Derivatives for Fundamental Chemical and Biochemical Investigations

    Systematic modification of the this compound structure is a promising strategy for conducting fundamental investigations into structure-activity relationships (SAR). By creating a library of related compounds, researchers can probe how specific structural features influence biological activity and physicochemical properties.

    The synthesis of various natural acyl derivatives of phenolglycosides and even non-natural analogs like the per-acetate of iso-salireposide has already been demonstrated, providing a blueprint for this approach. nih.gov Future research could focus on creating a diverse library of derivatives by:

    Varying the Acylation Pattern: Synthesizing all possible mono-, di-, tri-, and tetra-acetylated isomers of salireposide to pinpoint which hydroxyl positions are most critical for activity. The complex mixture produced during acid-catalyzed hydrolysis could be a source for isolating these compounds. tsu.ru

    Altering the Acyl Groups: Replacing the acetyl groups with other acyl chains (e.g., propionyl, butyryl) to modulate lipophilicity and steric bulk.

    Modifying the Aglycone: Introducing substituents onto the benzyl (B1604629) benzoate (B1203000) moiety to explore electronic and steric effects on target binding. The synthesis of derivatives like 2-O-acetylethylsalicin from related compounds showcases the feasibility of such modifications. researchgate.net

    This expanded chemical library would be an invaluable resource for systematic biochemical screening, helping to identify derivatives with optimized properties for further investigation.

    Table 3: Examples of Potential Derivatives for an Expanded Chemical Library

    Derivative Class Specific Examples Rationale for Investigation
    Partially Deacetylated Analogs 2'-O-acetylsalireposide, 6-O-acetylsalireposide To determine the importance of specific acetyl groups for biological activity and metabolic stability. tsu.ruresearchgate.net
    Positional Isomers Per-acetate of iso-salireposide To investigate the impact of the substitution pattern on the aromatic ring. nih.gov
    Alternative Acyl Derivatives Salireposide, pentapropionate To systematically study the effect of acyl chain length on lipophilicity and biological interactions.

    | Aglycone-Modified Analogs | Halogenated or alkylated benzyl benzoate derivatives | To explore structure-activity relationships related to the aglycone portion of the molecule. researchgate.net |

    Table of Mentioned Compounds

    Compound Name
    This compound
    Salireposide
    2,5-dihydroxybenzyl alcohol
    β-D-glucose pentaacetate
    2-[(Benzoyloxy)methyl]-4-acetyloxyphenyl 2-O,3-O,4-O,6-O-tetraacetyl-β-D-glucopyranoside
    2'-O-acetylsalireposide
    iso-salireposide, per-acetate
    2-O-acetylethylsalicin

    Q & A

    Q. How should researchers address stability challenges during long-term storage of Salireposide pentaacetate?

    • Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Optimal storage: −20°C under argon with molecular sieves. Degradation products (e.g., deacetylated forms) are quantified via LC-MS/MS .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.